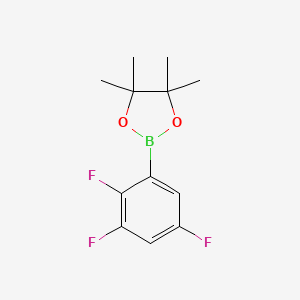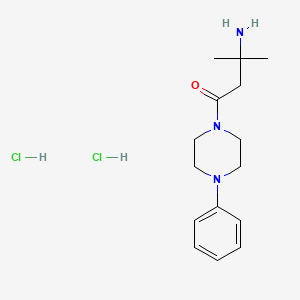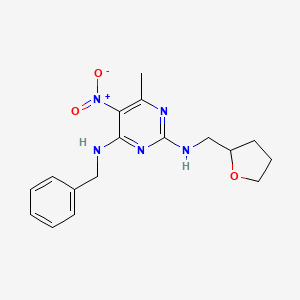
4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride (TFDMSCl) is a versatile and important reagent used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is a highly reactive halogenated sulfonyl chloride that has been used in a variety of synthetic and analytical processes. It is a colorless to pale yellow liquid with a pungent odor, and it is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
Fluorinated Tertiary Thio- and Selenoethers Synthesis
The compound is used in reactions to generate fluorinated tertiary thio- and selenoethers, showcasing its role in the synthesis of sulfur and selenium-containing compounds with perfluoroalkyl groups. This is part of studies exploring the reactivity of fluorinated compounds and their potential applications in materials science and organic synthesis (Suzuki et al., 1987).
Fluorinated Polyamides with Pyridine and Sulfone Moieties
In the realm of polymer science, the compound's derivatives have been utilized to synthesize novel soluble fluorinated polyamides, indicating its utility in creating high-performance materials with specific properties like low dielectric constants and high thermal stability (Liu et al., 2013).
Taurine Derivatives Synthesis
It also finds application in the development of new methods for protecting sulfonic acids, facilitating the synthesis of taurine derivatives. This approach uses the 'safety-catch' principle, highlighting its versatility in organic synthesis and drug development (Seeberger et al., 2007).
Oxidative Triflamidation
The compound is involved in oxidative triflamidation reactions, contributing to the assembly of complex molecular frameworks. This application demonstrates its role in advancing synthetic methodologies for constructing nitrogen-containing compounds (Moskalik et al., 2014).
Ionic Liquid Structure Analysis
In studies focused on understanding ionic liquids, derivatives of the compound have been analyzed to determine their liquid structure, aiding in the comprehension of ionic interactions and the design of new solvents and materials (Deetlefs et al., 2006).
Propiedades
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClF3O2S/c1-5(2,3-6(8,9)10)4-13(7,11)12/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZFJNRATDWBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2534143.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)



![2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2534149.png)

![2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B2534154.png)


![3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2534162.png)
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2534163.png)

![2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2534166.png)